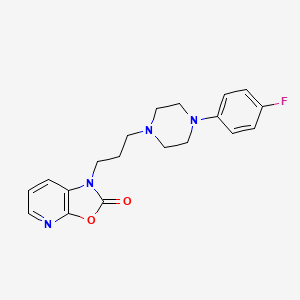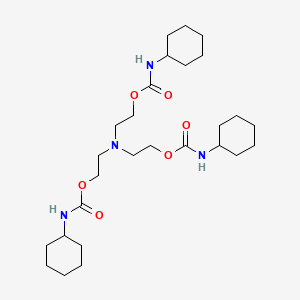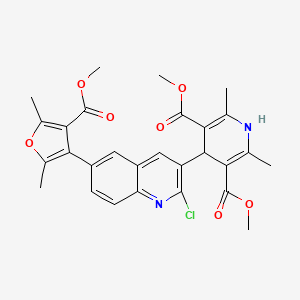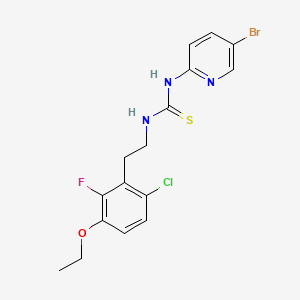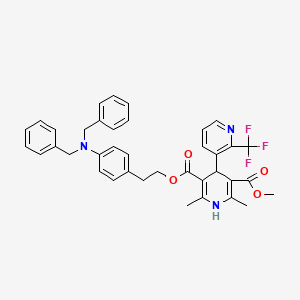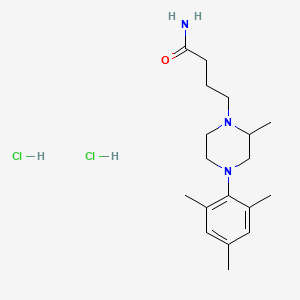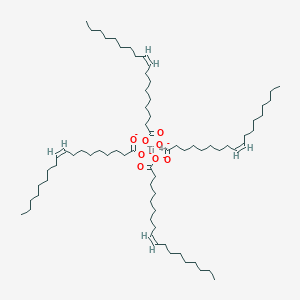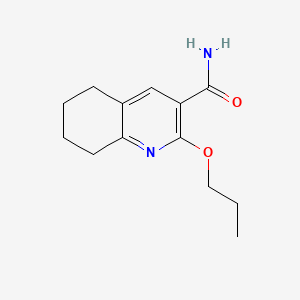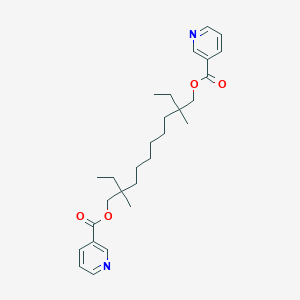
Nicotinic acid, 2,9-diethyl-2,9-dimethyldecamethylene ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of nicotinic acid, 2,9-diethyl-2,9-dimethyldecamethylene ester typically involves the esterification of nicotinic acid with 2,9-diethyl-2,9-dimethyldecamethylene alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete esterification. The product is then purified by recrystallization or column chromatography to obtain the pure ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further improve the quality and consistency of the final product.
化学反应分析
Types of Reactions
Nicotinic acid, 2,9-diethyl-2,9-dimethyldecamethylene ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Nicotinic acid, 2,9-diethyl-2,9-dimethyldecamethylene ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular metabolism and as a tool for investigating metabolic pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of nicotinic acid, 2,9-diethyl-2,9-dimethyldecamethylene ester involves its interaction with specific molecular targets and pathways. As a derivative of nicotinic acid, it may exert its effects by modulating the activity of enzymes involved in lipid metabolism, such as lipoprotein lipase. Additionally, it may influence the expression of genes related to metabolic processes, thereby affecting overall metabolic homeostasis.
相似化合物的比较
Similar Compounds
- Nicotinic acid, 2,9-dibutyl-2,9-dimethyldecamethylene ester
- Nicotinic acid, methyl ester
- Nicotinic acid, ethyl ester
Uniqueness
Nicotinic acid, 2,9-diethyl-2,9-dimethyldecamethylene ester is unique due to its specific esterification with 2,9-diethyl-2,9-dimethyldecamethylene, which imparts distinct physicochemical properties and potential biological activities. Compared to other nicotinic acid esters, it may offer improved bioavailability, stability, and efficacy in various applications.
属性
CAS 编号 |
85018-72-0 |
|---|---|
分子式 |
C28H40N2O4 |
分子量 |
468.6 g/mol |
IUPAC 名称 |
[2-ethyl-2,9-dimethyl-9-(pyridine-3-carbonyloxymethyl)undecyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C28H40N2O4/c1-5-27(3,21-33-25(31)23-13-11-17-29-19-23)15-9-7-8-10-16-28(4,6-2)22-34-26(32)24-14-12-18-30-20-24/h11-14,17-20H,5-10,15-16,21-22H2,1-4H3 |
InChI 键 |
SKAAODHMQLCJRG-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(CCCCCCC(C)(CC)COC(=O)C1=CN=CC=C1)COC(=O)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


